

Efficacy of BMS905 in combination with other immunomodulators

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Compound of Interest		
Compound Name:	BMS905	
Cat. No.:	B12395234	Get Quote

An important clarification: the initial query for "BMS905" did not yield specific results for a drug with that exact identifier. However, extensive research has been conducted on a range of immunomodulatory compounds developed by Bristol Myers Squibb (BMS). This guide will focus on a prominent example, BMS-986299, a novel NLRP3 agonist, to illustrate the principles of its efficacy in combination with other immunomodulators. The information presented here is based on available preclinical and clinical trial data.

Comparison of BMS-986299 in Combination Immunotherapy

BMS-986299 is an investigational intratumoral NLRP3 agonist designed to stimulate the innate immune system. Its combination with immune checkpoint inhibitors aims to enhance anti-tumor responses, particularly in tumors that are resistant to checkpoint blockade alone.

Quantitative Efficacy Data

The following table summarizes key efficacy data from a Phase I study of BMS-986299 as a monotherapy and in combination with nivolumab (anti-PD-1) and ipilimumab (anti-CTLA-4) in patients with advanced solid tumors.[1]



Treatment Arm	Number of Patients (n)	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Notable Adverse Events (Grade ≥3)
BMS-986299 Monotherapy	Not specified in abstract	-	-	Manageable toxicities
BMS-986299 + Nivolumab	Not specified in abstract	Promising antitumor activity	-	Similar to nivolumab monotherapy
BMS-986299 + Nivolumab + Ipilimumab	Not specified in abstract	Promising antitumor activity	-	Manageable toxicities

Data is qualitative as presented in the initial study abstract. Detailed response rates would be available in the full publication of the NCT03444753 trial.

Experimental Protocols Phase I First-in-Human Study of BMS-986299 (NCT03444753)[1]

Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of BMS-986299 alone and in combination with nivolumab and ipilimumab in patients with advanced solid tumors.

Methodology:

- Patient Population: Patients with advanced, unresectable solid tumors who have failed standard therapies.
- Study Design: Open-label, dose-escalation, and cohort expansion study.
- Treatment Administration:
 - BMS-986299 was administered intratumorally.



- Nivolumab and ipilimumab were administered intravenously.
- Dose Escalation: A standard 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD).
- Assessments:
 - Safety: Monitored through adverse event reporting (NCI CTCAE v4.03).
 - Pharmacokinetics: Plasma concentrations of BMS-986299 were measured at various time points.
 - Pharmacodynamics:
 - Measurement of peripheral cytokine levels (e.g., G-CSF, IL-6) within 24 hours of administration.
 - Immunohistochemistry of tumor biopsies to assess T-cell infiltration.
 - Efficacy: Tumor responses were assessed using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

Signaling Pathway and Experimental Workflow Visualizations Signaling Pathway of BMS-986299 (NLRP3 Agonist)

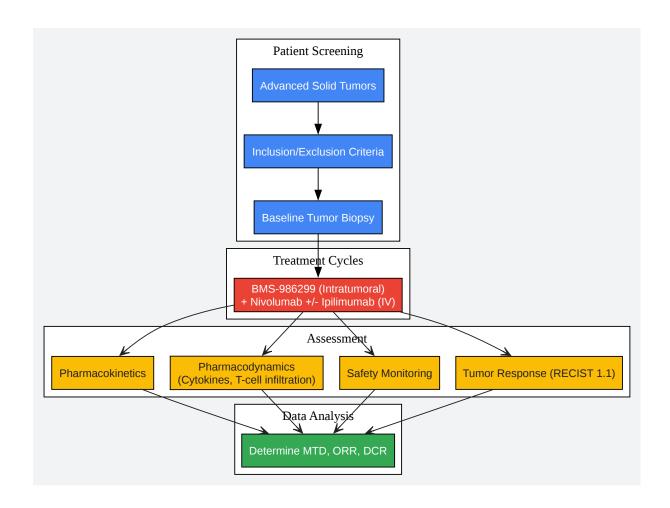




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Caption: Signaling pathway of BMS-986299 activating the NLRP3 inflammasome.

Experimental Workflow for Combination Therapy Trial



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Caption: Workflow of the Phase I clinical trial for BMS-986299 combination therapy.



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References

- 1. Phase I study of BMS-986299, an NLRP3 agonist, as monotherapy and in combination with nivolumab and ipilimumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
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